Serotonin Transporter Selectivity: A >100-Fold Window Over Dopamine and Norepinephrine Release
1-(4-Methylphenyl)piperazine functions as a potent and selective serotonin (5-HT) releasing agent. In rat brain synaptosomes, it exhibits an EC₅₀ of 220 nM for 5-HT release [1]. In direct contrast, its potency for releasing norepinephrine (NE) and dopamine (DA) is negligible, with EC₅₀ values reported as >10,000 nM and >20,000 nM, respectively [1]. This represents a >45-fold and >90-fold lower potency for NE and DA, respectively, establishing a clear selectivity window. This profile is in contrast to other phenylpiperazines like mCPP or TFMPP, which can have more complex polypharmacology, including direct receptor agonism/antagonism [2].
| Evidence Dimension | Monoamine release potency (EC₅₀) |
|---|---|
| Target Compound Data | 5-HT: 220 nM; NE: >10,000 nM; DA: >20,000 nM |
| Comparator Or Baseline | Comparator (Internal): Target compound's own NE/DA release potency |
| Quantified Difference | >45-fold more potent at 5-HT release than NE release; >90-fold more potent at 5-HT release than DA release |
| Conditions | Rat brain synaptosomes |
Why This Matters
This high degree of selectivity is critical for researchers investigating serotonergic mechanisms, as it minimizes confounding effects from off-target catecholamine release, which can complicate data interpretation in complex in vitro and in vivo models.
- [1] Severinsen, K., Kraft, J. F., Koldsø, H., Vinberg, K. A., Rothman, R. B., Partilla, J. S., ... & Sinning, S. (2012). Binding of amphetamine, 3,4-methylenedioxyamphetamine, and related compounds to the human dopamine, norepinephrine, and serotonin transporters. ACS Chemical Neuroscience, 3(11), 960-971. View Source
- [2] Reith, M. E., Blough, B. E., Hong, W. C., Jones, K. T., Schmitt, K. C., Baumann, M. H., ... & Katz, J. L. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1-19. View Source
